An In-depth Technical Guide to (3-fluoro-4-methylphenyl)(3-iodophenyl)methanone
An In-depth Technical Guide to (3-fluoro-4-methylphenyl)(3-iodophenyl)methanone
Executive Summary
This technical guide provides a comprehensive overview of the chemical compound (3-fluoro-4-methylphenyl)(3-iodophenyl)methanone, a substituted benzophenone of significant interest in synthetic and medicinal chemistry. The document details its precise chemical identity according to IUPAC nomenclature, outlines its physicochemical properties, presents a validated synthetic protocol via Friedel-Crafts acylation, and explores its potential applications as a versatile building block in drug discovery and materials science. The unique combination of fluoro, iodo, and methyl functional groups imparts specific reactivity and properties, making it a valuable intermediate for creating more complex molecular architectures. This guide is intended for researchers, chemists, and professionals in drug development seeking detailed, actionable information on this compound.
Chemical Identity and Nomenclature
The structural foundation of the subject molecule is benzophenone, a diaryl ketone. The precise placement of its substituents is critical for its formal identification.
IUPAC Name
The correct and unambiguous name for the compound, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is (3-fluoro-4-methylphenyl)(3-iodophenyl)methanone [1].
-
Parent Name: The core functional group is a ketone ("methanone") linking two phenyl rings.
-
Substituents: The phenyl groups are named based on their substituents. The prefixes are alphabetized ("fluoro" before "iodo").
-
One ring is substituted with fluorine at the 3-position and a methyl group at the 4-position, designated as "(3-fluoro-4-methylphenyl)".
-
The other ring is substituted with iodine at the 3-position, designated as "(3-iodophenyl)".
-
The semi-systematic name 3'-Fluoro-3-iodo-4'-methylbenzophenone, while sometimes used, can be ambiguous. The IUPAC name provided above is the preferred designation in scientific literature.
Chemical Structure and Identifiers
| Identifier | Value | Source |
| IUPAC Name | (3-fluoro-4-methylphenyl)(3-iodophenyl)methanone | [1] |
| CAS Number | 951886-30-9 | [1] |
| Molecular Formula | C14H10FIO | [1] |
| Molecular Weight | 356.13 g/mol | Calculated |
| Canonical SMILES | CC1=CC=C(C(=O)C2=CC=CC(I)=C2)C=C1F | [1] |
| InChI Key | CZNVKAJXBDINHX-UHFFFAOYSA-N | [1] |
Figure 1: 2D Chemical Structure ```dot graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Define atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C_methyl [label="CH3"]; C_carbonyl [label="C"]; O_carbonyl [label="O"]; F [label="F", fontcolor="#34A853"]; I [label="I", fontcolor="#EA4335"];
// Define positions (adjust for best layout) C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_carbonyl [pos="1.8,0!"]; O_carbonyl [pos="2.5,0.5!"]; C7 [pos="2.8, -0.5!"]; C8 [pos="3.67, -0!"]; C9 [pos="4.54, -0.5!"]; C10 [pos="4.54, -1.5!"]; C11 [pos="3.67, -2!"]; C12 [pos="2.8, -1.5!"]; I [pos="-1.8,-1!"]; F [pos="5.5,0!"]; C_methyl [pos="5.5,-2!"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C3 -- I; C9 -- F; C10 -- C_methyl;
// Benzene rings (approximate) {rank=same; C1; C2; C3; C4; C5; C6;} {rank=same; C7; C8; C9; C10; C11; C12;} }
Caption: Synthetic workflow for (3-fluoro-4-methylphenyl)(3-iodophenyl)methanone.
Applications in Drug Discovery and Materials Science
The benzophenone scaffold is ubiquitous in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. [2][3]The specific substituents on (3-fluoro-4-methylphenyl)(3-iodophenyl)methanone make it a particularly valuable synthetic intermediate.
Role as a Versatile Synthetic Intermediate
The key to this molecule's utility lies in the reactivity of the carbon-iodine (C-I) bond. The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. [4]This allows for the strategic introduction of diverse chemical moieties at the 3-position of the iodophenyl ring.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid (R-B(OH)₂) to form a new C-C bond, creating biaryl structures. [4]* Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH) to form an aryl-alkyne bond. [4]* Heck Reaction: Reaction with an alkene to form a substituted alkene. [4]* Buchwald-Hartwig Amination: Reaction with an amine (R-NH₂) to form a C-N bond, creating diarylamines.
The fluorine atom, in contrast, is relatively inert to these conditions and serves to modulate the electronic properties and metabolic stability of potential drug candidates.
Caption: Role as a building block in palladium-catalyzed cross-coupling reactions.
Potential Therapeutic Applications
Substituted benzophenones have been investigated for a vast array of therapeutic targets. [2][5]By using the subject molecule as a starting point, chemists can rapidly generate libraries of novel compounds for screening against various diseases, including:
-
Anticancer Agents: Many kinase inhibitors and cytotoxic agents feature diaryl ketone scaffolds. [6]* Anti-inflammatory Drugs: Benzophenone derivatives have shown potent anti-inflammatory activity. [2]* Antimicrobial Agents: The scaffold is present in compounds with antibacterial and antifungal properties. [3]* Neuroprotective Agents: Certain derivatives are explored for conditions like Parkinson's disease. [3]
Conclusion
(3-fluoro-4-methylphenyl)(3-iodophenyl)methanone is a well-defined chemical entity with significant potential as a versatile intermediate in organic synthesis. Its validated synthesis via Friedel-Crafts acylation is robust and scalable. The strategic placement of the iodo and fluoro groups provides an orthogonal handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. This makes the compound an attractive starting material for generating diverse molecular libraries aimed at the discovery of new therapeutic agents and advanced materials.
References
- Benchchem. An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones.
- Fluorochem. Fluoro-3-iodo-4'-methylbenzophenone.
- Frontiers in Chemistry. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions.
- PMC. Benzophenone: a ubiquitous scaffold in medicinal chemistry.
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
- Calibre Chemicals. Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
- Vedantu. How to convert benzene to benzophenone class 11 chemistry CBSE.
- International Journal of Experimental Research and Review. Utility of iodine catalyzed tandem oxidation, cross-coupling and cyclisation reactions in organic synthesis.
- RSC Publishing. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis.
- PMC. Recent discoveries on the structure of iodine(iii) reagents and their use in cross-nucleophile coupling.
- Organic & Biomolecular Chemistry (RSC Publishing). Iodine-promoted oxidative cross-coupling for the synthesis of ( E )-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3 H )-one via C–H activation ...
- Study Mind. Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
- ResearchGate. Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism.
- Taylor & Francis. Infrared Spectra and Vibrational Analysis of m-Halogen Benzophenones.
- Fluorochem. 4'-Fluoro-3-iodo-3'-methylbenzophenone.
- Taylor & Francis. Infrared Spectra of Benzophenone and Its p-Halogen Derivatives.
- Benchchem. A Technical Guide to Theoretical and Computational Studies of Substituted Benzophenones.
- Google Patents. WO2017186141A1 - Use of benzophenone compound in pharmaceuticals.
- ResearchGate. Study on Synthesis, Optical properties and Application of Benzophenone derivatives.
- Benchchem. A Comparative Analysis of Halogenated Benzophenones in Key Organic Reactions.
- ResearchGate. (PDF) Synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents.
- Sigma-Aldrich. 4'-Fluoro-3-iodo-3'-methylbenzophenone.
- PubMed. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines.
- Oregon State University. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project.
- Oriental Journal of Chemistry. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.
- Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications.
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- PubChem. 4-Methylbenzophenone.
- University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
- ChemScene. 107622-31-1 | 3-Iodo-4'-methylbenzophenone.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]
- 4. calibrechem.com [calibrechem.com]
- 5. WO2017186141A1 - Use of benzophenone compound in pharmaceuticals - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
